molecular formula C18H34O4<br>C18H34O4<br>CH3(CH2)3O2C(CH2)8CO2(CH2)3CH3 B1670437 Dibutyl sebacate CAS No. 109-43-3

Dibutyl sebacate

Cat. No.: B1670437
CAS No.: 109-43-3
M. Wt: 314.5 g/mol
InChI Key: PYGXAGIECVVIOZ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Dibutyl sebacate (DBS) is primarily used as a plasticizer in the production of plastics . Its main targets are various types of plastics, including cellulose acetate butyrate, cellulose acetate propionate, ethyl cellulose, polyvinyl butyral, polyvinyl chloride, polystyrene, and many synthetic rubbers . These materials are used in a wide range of industries, including food packaging, medical devices, and pharmaceutical applications .

Mode of Action

DBS acts as a plasticizer by increasing the flexibility of plastics. It achieves this by reducing the intermolecular forces between polymer chains, allowing them to slide past each other more easily. This results in a material that is more flexible and resistant to breakage .

Biochemical Pathways

For example, it can improve the compatibility of plastic materials, enhance their properties at low temperatures, and increase their resistance to oil .

Pharmacokinetics

It is known that dbs is a lipophilic compound with low water solubility This suggests that it may be absorbed through lipid-rich tissues and distributed throughout the body via the bloodstream

Result of Action

The primary result of DBS’s action is the creation of more flexible and durable plastic materials . This can enhance the performance of these materials in various applications, such as food packaging, medical devices, and pharmaceuticals .

Action Environment

The action of DBS can be influenced by environmental factors. For example, its effectiveness as a plasticizer can be affected by temperature, with superior properties observed at low temperatures . Additionally, DBS is used in environments where resistance to oil is required, suggesting that its action may be influenced by the presence of oils .

Preparation Methods

Dibutyl sebacate can be synthesized through several methods:

Chemical Reactions Analysis

Dibutyl sebacate undergoes various chemical reactions, including:

Properties

IUPAC Name

dibutyl decanedioate
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InChI

InChI=1S/C18H34O4/c1-3-5-15-21-17(19)13-11-9-7-8-10-12-14-18(20)22-16-6-4-2/h3-16H2,1-2H3
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InChI Key

PYGXAGIECVVIOZ-UHFFFAOYSA-N
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Canonical SMILES

CCCCOC(=O)CCCCCCCCC(=O)OCCCC
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Molecular Formula

Record name DIBUTYL SEBACATE
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DSSTOX Substance ID

DTXSID1041847
Record name Dibutyl decanedioate
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Molecular Weight

314.5 g/mol
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Physical Description

Liquid, Colorless oily liquid; [ICSC] Odorless; [HSDB], COLOURLESS OILY LIQUID., colourless to oily liquid; fruity but very mild odour with a very faint fruity oily taste
Record name Decanedioic acid, 1,10-dibutyl ester
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Boiling Point

344.5 °C, 211.00 to 212.00 °C. @ 11.00 mm Hg, 344-345 °C
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Flash Point

353 °F (178 °C) (OPEN CUP), 167 °C
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Solubility

Soluble in ethyl ether, water solubility = 40 mg/l @ 20 °C, 0.04 mg/mL at 20 °C, Solubility in water: none, insoluble in water; soluble in alcohol; miscible in oil
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Density

0.9405 @ 15 °C, Relative density (water = 1): 0.9, 0.936-0.940 (20°)
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Vapor Density

10.8 (Air= 1), Relative vapor density (air = 1): 10.8
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Vapor Pressure

0.00000469 [mmHg], 4.69X10-6 mm Hg @ 25 °C
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Color/Form

Colorless liquid

CAS No.

109-43-3
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Melting Point

-10 °C, 12 °C
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Synthesis routes and methods

Procedure details

Mixture of dibutyl phthalate (n=16: molecular weight 278.35) and 15% by weight of ethanol (Standard)
Quantity
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is dibutyl sebacate primarily used for?

A1: this compound is frequently employed as a plasticizer in polymeric films and coatings, particularly in pharmaceutical formulations. [, ]

Q2: How does this compound affect the properties of ethylcellulose films?

A2: Research shows that incorporating this compound as a plasticizer into ethylcellulose films enhances their flexibility and smoothness. This effect was particularly notable when this compound was used at a concentration of 40% (w/w). []

Q3: Can this compound be used with other polymers besides ethylcellulose?

A3: Yes, this compound demonstrates compatibility with various polymers, including Eudragit® RS 30D, where it serves as a viable alternative to dibutyl phthalate. [] It is also used in formulations with poly(vinyl chloride), xanthan gum, and poly(vinylidene chloride). [, , ]

Q4: Does the method of adding this compound to ethylcellulose affect its plasticizing effect?

A4: Studies indicate that the drug release profile from ethylcellulose films is not significantly affected by whether this compound is added as a liquid to the polymer powder or incorporated into a dichloromethane/ethylcellulose solution before spray drying. []

Q5: How does this compound influence the mechanical properties of Kollicoat SR films used in floating pellets?

A5: Research suggests that incorporating this compound as a plasticizer in Kollicoat SR films does not significantly alter the mechanical properties of the films or the pellets they coat. []

Q6: Is this compound suitable for developing moisture-protective coatings?

A6: Yes, this compound demonstrates potential in developing moisture-protective, hydrophobic coatings using hydrogenated rosin, a new biomaterial. []

Q7: What role does this compound play in transdermal drug delivery systems?

A7: this compound is frequently used as a plasticizer in transdermal drug delivery systems to enhance the flexibility and adhesion of polymeric films. [, , ]

Q8: Can this compound be used in the development of cold-resistant materials?

A8: Yes, this compound, either alone or mixed with butyl oleate, is utilized in the formulation of highly cold-resistant rubber dams, achieving brittleness temperatures as low as -50 °C. []

Q9: What are the implications of this compound leaching from pharmaceutical formulations?

A9: Studies have investigated the leaching of this compound, particularly triethyl citrate, from polymeric films into simulated intestinal fluids, highlighting a potential concern for drug release and stability. []

Q10: What is the molecular formula and weight of this compound?

A10: The molecular formula of this compound is C18H34O4, and its molecular weight is 314.46 g/mol. []

Q11: How can I spectroscopically identify this compound?

A11: this compound can be identified using various spectroscopic methods. Infrared (IR) spectroscopy is commonly employed to characterize the compound, revealing characteristic peaks associated with its functional groups. [, ] Additionally, Raman spectroscopy can be used for identification, with reference spectra available in databases of pharmaceutical excipients. []

Q12: Can this compound be synthesized catalytically?

A12: Yes, this compound is commonly synthesized through the esterification of sebacic acid with n-butanol using various catalysts. [, , , , , , , , , , , , ]

Q13: What types of catalysts are effective for this compound synthesis?

A13: Research highlights the effectiveness of several catalysts for this reaction, including: * Solid superacids: These catalysts, like SO42−/TiO2/La3+, SO42−/TiO2-Al2O3-SnO2, and SO42−/Fe3O4-ZrO2, have shown high activity and selectivity for this compound synthesis. [, , ] * Organic acids: p-Toluenesulfonic acid is a commonly used organic acid catalyst for this reaction. [, , ] * Inorganic salts: Several inorganic salts, such as sodium bisulfate, cupric sulfate, and stannic chloride, have demonstrated catalytic activity in this compound synthesis. [, , , , ] * Heteropoly acids: These compounds, like phosphotungstic acid, have also been explored as catalysts for this reaction. [, ]

Q14: What factors influence the yield of this compound during its catalytic synthesis?

A14: The yield of this compound is influenced by several factors, including: * Reaction conditions: Temperature, time, and the molar ratio of reactants significantly impact the reaction yield. Optimal conditions vary depending on the catalyst used. [, , , , , , , , , , , , , , ] * Catalyst type and loading: The choice of catalyst and its concentration significantly influence the reaction rate and yield. [] * Water removal: Efficient removal of water from the reaction mixture can drive the equilibrium towards esterification and improve the yield. [, , , ]

Q15: Are there any advantages of using solid acid catalysts for this compound synthesis?

A15: Yes, solid acid catalysts offer several advantages: * Easy separation: They can be easily separated from the reaction mixture, simplifying product purification. [] * Recyclability: Many solid acid catalysts can be reused multiple times, making the process more economically viable and environmentally friendly. [, , ] * Reduced corrosion: Compared to traditional liquid acid catalysts, like sulfuric acid, solid acids are less corrosive, reducing equipment damage and safety concerns. [, ]

Q16: How does the structure of plasticizers relate to their effectiveness in modifying polymer properties?

A16: While specific structure-activity relationships are not extensively discussed in these papers, it is generally understood that the chemical structure of a plasticizer influences its interaction with the polymer chains. Factors like the size, shape, and polarity of the plasticizer molecule affect its ability to embed between polymer chains, influencing the flexibility, glass transition temperature, and other properties of the final material.

Q17: How does curing time affect the release of drugs from ethylcellulose-coated pellets containing this compound?

A17: While this compound itself might not be directly affected by curing, the curing process is crucial for the formation of a stable and uniform ethylcellulose film. Sufficient curing time is essential for achieving the desired drug release profile from coated pellets. []

Q18: Are there stability concerns with this compound in pharmaceutical formulations?

A18: Potential stability concerns with this compound include leaching from the formulation, particularly in aqueous environments, which can affect the drug release profile and long-term stability of the dosage form. [, ]

Q19: How can I quantify this compound in pharmaceutical formulations?

A19: High-performance liquid chromatography (HPLC) is a commonly employed technique for quantifying this compound in pharmaceutical formulations. Typically, a reversed-phase HPLC method with UV detection is used. []

Q20: What factors should be considered when developing and validating an analytical method for this compound?

A20: When developing and validating an analytical method for this compound, ensure it considers: * Specificity: The method should accurately distinguish this compound from other components in the formulation. * Linearity: The method should exhibit a linear response over the desired concentration range of this compound. * Accuracy: The method should provide accurate and reliable measurements of this compound content. * Precision: The method should generate reproducible results with minimal variation between measurements.

Q21: Can medications be a significant source of dibutyl phthalate exposure?

A21: Yes, medications, particularly those using enteric coatings, can contribute to dibutyl phthalate exposure. A study highlighted a case where a patient taking Asacol (containing dibutyl phthalate as a plasticizer) exhibited significantly elevated urinary monobutyl phthalate levels. []

Q22: Does this compound possess sex-hormonal activity?

A22: Studies on this compound, along with other common stabilizers and plasticizers used in polyvinylidene chloride films, did not show evidence of estrogenic or androgenic activity in both in vitro and in vivo tests using rats. []

Q23: Can this compound be used in in situ product recovery during biotransformations?

A23: Yes, this compound has been successfully used as the organic phase in liquid-core capsules for in situ product recovery during biotransformations. Its hydrophobicity and ability to selectively extract specific compounds make it suitable for this application. [, , ]

Q24: How are liquid-core capsules with this compound useful in enzymatic reactions?

A24: Liquid-core capsules containing this compound can be used as a reactive perstraction system for lipase-catalyzed reactions. The capsules can be functionalized with immobilized enzymes, and the this compound core can selectively extract hydrophobic products, shifting the reaction equilibrium and improving overall efficiency. []

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